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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z2)-Akuammidine is a monoterpenoid indole alkaloid with the molecular formula
C21H24N203. Primarily isolated from plant species such as Gelsemium elegans and the
seeds of Picralima nitida, this natural compound has garnered significant interest within the
scientific community.[1][2][3] Its pharmacological profile is characterized by its interaction with
opioid receptors, exhibiting a preference for the y-opioid receptor. This technical guide provides
a comprehensive overview of (Z)-Akuammidine, including its physicochemical properties,
detailed experimental protocols for its isolation and biological evaluation, and an exploration of
its primary signaling pathway. The information is presented to support further research and
development of this promising bioactive molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-Akuammidine is presented in Table 1.
This data is crucial for understanding its behavior in biological systems and for the design of
future experiments.
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Property Value Source

Molecular Formula C21H24N203 [1]

Molecular Weight 352.4 g/mol [1]
methyl 15-ethylidene-13-
(hydroxymethyl)-3,17-
diazapentacyclo[12.3.1.02,10.

IUPAC Name [1]

04,9.012,17]octadeca-
2(10),4,6,8-tetraene-13-

carboxylate

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=
C3NC5=CC=CC=C45)
(CO)C(=0)0C

[1]

XLogP3 1.5 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C);untg p N ]
Melting Point 240 °C [2]
Boiling Point 513 °C [2]

Biological Activity: Opioid Receptor Binding

(2)-Akuammidine has been identified as an agonist at opioid receptors, with a notable

preference for the p-opioid receptor. The binding affinities, expressed as Ki values, are

summarized in Table 2. This opioidergic activity is the foundation for its potential therapeutic

applications, particularly in analgesia.

Receptor Ki (uM) Source
J-opioid receptor 0.6
0-opioid receptor 2.4
K-opioid receptor 8.6
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Experimental Protocols
Isolation of (Z)-Akuammidine from Picralima nitida

Seeds

The following protocol is a summary of the method described by Creed et al. (2020) for the
isolation of akuammidine using pH-zone-refining countercurrent chromatography.

Workflow for Isolation of (Z)-Akuammidine

Workflow for the Isolation of (Z)-Akuammidine
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Caption: Workflow for the isolation of (Z)-Akuammidine.
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Methodology:

o Extraction: The ground seeds of Picralima nitida are subjected to extraction with
dichloromethane (DCM).

o Chromatography: The resulting crude extract is then purified using pH-zone-refining
countercurrent chromatography.

o Fractionation: Elution of the alkaloids is achieved over a pH gradient, with different alkaloids
partitioning at different pH ranges.

« Identification: The collected fractions are analyzed using Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of (Z)-
Akuammidine.

Total Synthesis of Akuammidine

The first total synthesis of akuammidine was reported by Zhang et al. (2022). While a detailed,
step-by-step protocol is not provided in the publication, the key synthetic step involves an Aldol
condensation with formaldehyde.

Key Synthetic Step:

e An advanced intermediate (compound 24 in the publication) is treated with lithium
diisopropylamide (LDA).

e The resulting enolate is then reacted with formaldehyde to introduce the hydroxymethyl
group at the C16 position, yielding the desired akuammidine stereoisomer.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of (Z)-
Akuammidine to opioid receptors.

Workflow for Radioligand Binding Assay
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Workflow for Radioligand Binding Assay
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Caption: Workflow for Radioligand Binding Assay.
Methodology:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (u, 6, or
K) are prepared.

Incubation: The membranes are incubated with a specific radioligand (e.g., [FH][DAMGO for
p-opioid receptors) and varying concentrations of (Z)-Akuammidine.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate
the membrane-bound radioligand from the free radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.
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» Data Analysis: Competition binding curves are generated, and the Ki values are calculated
using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of (Z)-Akuammidine at the
p-opioid receptor by measuring the inhibition of cyclic AMP (cAMP) production.

Methodology:

o Cell Culture: HEK293 cells stably expressing the p-opioid receptor and a cAMP biosensor
(e.g., GloSensor) are cultured.

o Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase
CcAMP levels) in the presence of varying concentrations of (Z)-Akuammidine.

e Measurement: The luminescence signal from the cAMP biosensor is measured over time.

o Data Analysis: The inhibition of the forskolin-induced cAMP production by (Z)-Akuammidine
is quantified, and EC50 values are determined from the concentration-response curves.

Signaling Pathway

(2)-Akuammidine acts as a G protein-biased agonist at the y-opioid receptor. Upon binding, it
preferentially activates the Gai/o subunit of the heterotrimeric G protein. This leads to the
inhibition of adenylyl cyclase, resulting in a decrease in intracellular cCAMP levels. Notably, this
activation occurs with low recruitment of B-arrestin 2, which is a pathway associated with some
of the adverse effects of traditional opioids.

Signaling Pathway of (Z)-Akuammidine at the y-Opioid Receptor
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Signaling Pathway of (Z)-Akuammidine
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Caption: Signaling pathway of (Z)-Akuammidine at the p-opioid receptor.

Conclusion
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(Z)-Akuammidine is a compelling natural product with well-defined interactions at opioid
receptors. Its G protein-biased agonism at the p-opioid receptor suggests a potential for
developing novel analgesics with an improved side-effect profile. The data and protocols
presented in this guide are intended to provide a solid foundation for researchers and drug
development professionals to further explore the therapeutic potential of this intriguing alkaloid.
Further research into its total synthesis, downstream signaling, and in vivo efficacy is warranted
to fully elucidate its pharmacological properties and potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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